1-(4-氯苯基)-3,4-二甲基-1H-吡唑-5-胺

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .科学研究应用

抗菌和抗癌剂

Hafez 等人 (2016) 的一项研究合成了具有抗菌和抗癌活性的新型吡唑衍生物。这些衍生物,包括4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮,在某些情况下表现出比参考药物多柔比星更高的抗癌活性。此外,这些化合物表现出良好至优异的抗菌活性,突出了它们作为治疗剂的潜力(Hafez, El-Gazzar, & Al-Hussain, 2016)。

化学合成和反应性

Koyioni 等人 (2014) 的研究调查了 1H-吡唑-5-胺与 Appel 盐的反应,导致形成吡唑并[3,4-c]异噻唑和吡唑并[3,4-d]噻唑。这项工作阐明了吡唑衍生物的化学反应性,并提供了一种合成这些杂环的方法,这可能对开发具有生物活性的新化学实体有影响(Koyioni, Manoli, Manos, & Koutentis, 2014)。

作用机制

Target of Action

The primary target of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and regulating sleep-wake cycles .

Mode of Action

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to increased neuronal activity and communication with important brain regions for sleep and wakefulness .

Pharmacokinetics

After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine results in increased wakefulness and decreased sleepiness. In clinical trials, it has shown effectiveness in treating excessive daytime sleepiness in patients with narcolepsy .

Action Environment

The action, efficacy, and stability of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its bioavailability . Additionally, its stability can be affected by factors such as pH and temperature .

安全和危害

生化分析

Biochemical Properties

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission. Additionally, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine interacts with proteins involved in oxidative stress responses, such as glutathione peroxidase and catalase, enhancing their activity and providing neuroprotective effects .

Cellular Effects

The effects of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and increasing the levels of reduced glutathione . This compound also influences cell signaling pathways, particularly those involved in apoptosis and cell survival. For instance, it can modulate the expression of genes related to the apoptotic pathway, thereby protecting cells from programmed cell death . Furthermore, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering their function . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. For example, it has been shown to enhance the expression of antioxidant genes, thereby increasing the cellular capacity to combat oxidative stress .

Temporal Effects in Laboratory Settings

The effects of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine has been associated with sustained antioxidant activity and protection against oxidative damage . In in vivo studies, the compound has demonstrated long-term neuroprotective effects, reducing the incidence of neurodegenerative diseases in animal models .

Dosage Effects in Animal Models

The effects of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and neuroprotection . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of normal cellular functions. Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glutathione S-transferase, leading to their excretion from the body. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of certain metabolites .

Transport and Distribution

The transport and distribution of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux from cells . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability in the body . The localization and accumulation of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, the presence of a mitochondrial targeting signal can facilitate its import into mitochondria, where it can exert its antioxidant effects . Similarly, nuclear localization signals can direct the compound to the nucleus, where it can modulate gene expression and other nuclear processes .

属性

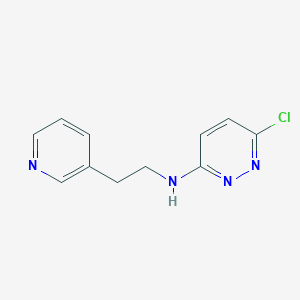

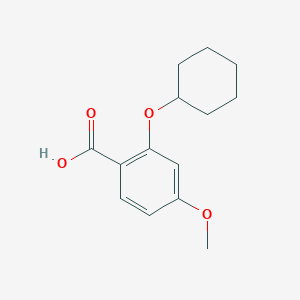

IUPAC Name |

2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-8(2)14-15(11(7)13)10-5-3-9(12)4-6-10/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDVQRVMNQDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)